2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline
Description
Structural Characterization of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline
Molecular Geometry and Bonding Analysis
The molecular architecture of this compound features a benzene ring as the core structural unit with three distinct substituents positioned at specific locations. The amino group occupies the primary position, establishing the aniline framework, while the methyl group is positioned ortho to the amino functionality at the 2-position. The most structurally complex substituent, the propan-2-ylsulfanylmethyl group, is located at the 3-position, meta to the amino group.
The Standard International Chemical Identifier for this compound is InChI=1S/C11H17NS/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3, which provides detailed connectivity information. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC=C1N)CSC(C)C clearly illustrates the branching pattern and atomic connections.
Conformational analysis reveals that the propan-2-ylsulfanylmethyl side chain introduces significant flexibility to the molecular structure. The sulfur atom serves as a pivotal connection point, allowing rotational freedom around the carbon-sulfur bonds. This conformational flexibility contributes to the compound's classification as a versatile small molecule scaffold.
| Structural Feature | Description | Position |
|---|---|---|
| Amino group | Primary amine functionality | 1-position |
| Methyl group | Simple alkyl substituent | 2-position |
| Propan-2-ylsulfanylmethyl | Branched sulfur-containing chain | 3-position |
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon environments. The aromatic region typically displays characteristic chemical shifts corresponding to the substituted benzene ring protons. The amino group protons appear as exchangeable signals, while the methyl group attached to the benzene ring produces a distinct singlet.
The propan-2-ylsulfanylmethyl substituent generates multiple characteristic signals in the Nuclear Magnetic Resonance spectrum. The methylene bridge connecting the aromatic ring to the sulfur atom appears as a singlet due to its benzylic nature. The isopropyl portion contributes both a septet for the tertiary proton and a doublet for the equivalent methyl groups.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecule. The aromatic carbons exhibit chemical shifts in the typical aromatic region, with the amino-bearing carbon showing characteristic downfield displacement. The aliphatic carbons of the side chain appear in their expected regions, with the sulfur-adjacent carbons showing subtle but diagnostic chemical shift variations.
| Nuclear Magnetic Resonance Region | Expected Signals | Multiplicity |
|---|---|---|
| Aromatic protons | 6.5-7.5 parts per million | Various |
| Amino protons | 3.5-5.0 parts per million | Broad |
| Benzylic methylene | 3.5-4.0 parts per million | Singlet |
| Isopropyl methyl | 1.2-1.3 parts per million | Doublet |
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in this compound. The amino group exhibits distinctive stretching vibrations in the 3300-3500 wavenumber region, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes. These absorptions serve as diagnostic markers for the primary amine functionality.
The aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 wavenumber region, providing evidence for the benzene ring system. The carbon-hydrogen stretching modes of the aromatic system appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers.
The sulfur-containing side chain contributes specific vibrational modes that aid in structural confirmation. Carbon-sulfur stretching vibrations typically appear in the 600-800 wavenumber region, though these absorptions may be weak and require careful analysis. The branched aliphatic portion generates characteristic carbon-hydrogen bending and stretching modes throughout the fingerprint region.
| Functional Group | Wavenumber Range | Vibration Type |
|---|---|---|
| Amino nitrogen-hydrogen stretch | 3300-3500 | Symmetric/asymmetric |
| Aromatic carbon-hydrogen stretch | 3000-3100 | Stretching |
| Aliphatic carbon-hydrogen stretch | 2800-3000 | Stretching |
| Carbon-sulfur stretch | 600-800 | Stretching |
Crystallographic Studies and Packing Arrangements
Crystallographic analysis provides detailed three-dimensional structural information for this compound, though specific crystal structure data for this compound was not identified in the available literature. However, the physical state of the compound as a liquid at room temperature suggests that crystallization may require specific conditions or low temperatures to achieve suitable crystals for X-ray diffraction analysis.
Related aniline derivatives demonstrate characteristic packing patterns in crystalline forms, often involving hydrogen bonding interactions between amino groups and neighboring molecules. The presence of the amino functionality in this compound suggests potential for similar intermolecular interactions in the solid state.
The sulfur atom in the propan-2-ylsulfanylmethyl side chain may participate in additional intermolecular interactions, including sulfur-hydrogen contacts or van der Waals interactions with neighboring molecules. These interactions could influence the overall crystal packing arrangement and contribute to the stability of the crystalline form.
Single crystal X-ray diffraction analysis would provide definitive information regarding bond lengths, bond angles, and torsional angles within the molecule. Such analysis would also reveal the precise three-dimensional arrangement of molecules within the crystal lattice and identify specific intermolecular interactions that govern the packing behavior.
| Crystallographic Parameter | Expected Range | Significance |
|---|---|---|
| Carbon-nitrogen bond length | 1.35-1.45 Angstroms | Aniline character |
| Carbon-sulfur bond length | 1.75-1.85 Angstroms | Aliphatic sulfur |
| Intermolecular hydrogen bonds | 2.0-3.0 Angstroms | Packing stability |
| Unit cell volume | Variable | Molecular arrangement |
Properties
IUPAC Name |
2-methyl-3-(propan-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHDEGPQOFBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline typically involves the reaction of 2-methyl-3-nitrobenzyl chloride with isopropyl mercaptan under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Identifiers
- IUPAC Name : 2-methyl-3-(propan-2-ylsulfanylmethyl)aniline
- SMILES : CC1=C(C=CC=C1N)CSC(C)C
- PubChem CID : 54595300
- InChI Key : ZMHDEGPQOFBTNS-UHFFFAOYSA-N
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted anilines with variations in the sulfanyl and alkyl groups. Below is a detailed comparison with analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity
- The propan-2-ylsulfanyl group in the target compound enhances lipophilicity compared to the smaller methylsulfanyl group in the analogue from . This difference may influence solubility and bioavailability in pharmaceutical applications .
- The trifluoromethyl (-CF₃) group in the compound from introduces strong electron-withdrawing effects, increasing stability and resistance to metabolic degradation, which is critical in drug design (e.g., Flunixin synthesis) .
Physical State and Handling
- The target compound’s liquid state contrasts with the powder form of the 2-methoxyphenyl derivative () and the solid triazole-containing analogue (). These differences impact storage, handling, and processing in industrial settings .
Synthetic Utility The trifluoromethyl-substituted aniline () is explicitly linked to Flunixin production, a nonsteroidal anti-inflammatory drug (NSAID), highlighting the role of fluorine in medicinal chemistry . The target compound’s isopropylthio group may favor nucleophilic substitution reactions, making it a versatile intermediate for sulfur-containing polymers or agrochemicals .
Biological Activity
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound features a unique substitution pattern on the benzene ring, which contributes to its distinctive chemical and biological properties. The presence of a sulfur-containing group allows for various interactions with biological systems.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C11H17NS |
| Molecular Weight | 195.32 g/mol |
| SMILES | CC1=C(C=CC=C1N)CSC(C)C |
| InChI | InChI=1S/C11H17NS/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfur atom in the compound can form bonds with various enzymes and proteins, potentially inhibiting their activity or altering their function. This mechanism underlies its observed antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Research Findings on Anticancer Activity
In a study involving cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 10 µM |
| A549 (Lung Cancer) | 20 µM |
These findings highlight the compound's potential as a lead structure for developing anticancer agents.
Synthesis and Industrial Applications
The synthesis of this compound involves several chemical reactions, including the reduction of nitro groups and electrophilic substitutions. It serves as an intermediate in creating more complex organic molecules and has applications in dye production and other industrial chemicals.
Synthesis Overview
- Starting Material : 2-methyl-3-nitrobenzyl chloride.
- Reagents : Isopropyl mercaptan under basic conditions.
- Key Reaction : Reduction of nitro group to amine.
Q & A
Q. What are the optimized synthetic routes for 2-methyl-3-[(propan-2-ylsulfanyl)methyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a thioether linkage can be introduced via reaction of 2-methyl-3-(halomethyl)aniline derivatives with propan-2-ylthiol under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of halide to thiol) and exclusion of moisture to prevent hydrolysis . Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Contaminants like unreacted thiol or residual solvents are monitored via GC-MS or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the aromatic NH₂ (δ ~4.8 ppm, exchangeable), a multiplet for the propan-2-ylsulfanyl methyl groups (δ ~1.3–1.5 ppm), and aromatic protons (δ ~6.5–7.2 ppm). Coupling constants help distinguish para/meta substitution patterns .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups.
- MS : Molecular ion peak at m/z 223 (C₁₁H₁₅NS₂) with fragmentation patterns indicating loss of propan-2-ylsulfanyl (–SC₃H₇, m/z 135) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : The compound may cause methemoglobinemia; use in fume hoods with PPE (nitrile gloves, lab coat).
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thioether group.
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent sulfoxide/sulfone formation .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for pharmaceutical applications?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., –NH₂) to target para positions. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives, which can be reduced to 4-aminobenzene sulfonamide analogs .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) enable C–C bond formation at the meta position. Steric hindrance from the propan-2-ylsulfanyl group influences selectivity .
Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (~4.2 eV) and Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to study aggregation behavior or ligand-protein interactions. Software: Gaussian 16 or ORCA .
Q. How can crystallographic data resolve contradictions in reported melting points or structural conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs resolves polymorphism or solvate formation. For example, discrepancies in melting points (38–42°C vs. 45°C) may arise from different crystal packing (e.g., monoclinic vs. orthorhombic systems). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensure accuracy .
Key Research Challenges
- Stereochemical Control : The propan-2-ylsulfanyl group introduces steric effects that complicate enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) are under investigation .
- Stability Issues : Thioether oxidation to sulfoxides/sulfones under aerobic conditions necessitates inert atmospheres or antioxidant additives (e.g., BHT) during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
